Diphosphorus(.1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

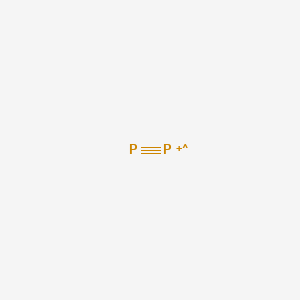

Diphosphorus(.1+) is a member of diatomic phosphorus and an inorganic radical cation.

Scientific Research Applications

1. Asymmetric Hydrogenation

Diphosphorus ligands, especially C1-symmetric diphosphorus ligands, are significant in asymmetric hydrogenation. This process is vital in producing chiral compounds used in pharmaceutical intermediates, bioactive molecules, drug molecules, agrochemicals, and fragrances. The use of these ligands enhances the effectiveness of metal-catalyzed asymmetric hydrogenation of various C=C bonds (Sen & Chikkali, 2021).

2. Metal Complexes of Diphosphorus

Diphosphorus has been used to create the first metal complex of a neutral diphosphorus molecule. This complex is a heavy analog of metal dinitrogen compounds, showcasing the reactivity of diphosphorus in such formations (Abbenseth & Goicoechea, 2021).

3. Reactivity with Organic Dienes

Diphosphorus molecules show high reactivity when generated in homogeneous solution. This property allows them to interact efficiently with organic dienes, leading to the formation of organodiphosphorus compounds. Such reactivity is crucial for the synthesis of complex organic molecules (Piro et al., 2006).

4. Catalysis with Small Bite-Angle Ligands

Diphosphorus ligands with small bite-angles are used in various catalytic reactions. Their unique properties allow for efficient catalysis in processes like ethene oligomerization, polymerization, hydroacylation, hydrogenation, and transfer hydrogenation (Mansell, 2017).

5. In Rhodium Catalyzed Asymmetric Hydroformylation

Hybrid diphosphorus ligands are employed in rhodium-catalyzed asymmetric hydroformylation of alkenes. They exhibit superior performance compared to C2 symmetric counterparts in terms of catalytic efficiency and selectivity (Chikkali et al., 2014).

properties

Product Name |

Diphosphorus(.1+) |

|---|---|

Molecular Formula |

P2+ |

Molecular Weight |

61.947524 g/mol |

InChI |

InChI=1S/P2/c1-2/q+1 |

InChI Key |

GSQBFINVLXKPNU-UHFFFAOYSA-N |

Canonical SMILES |

P#[P+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

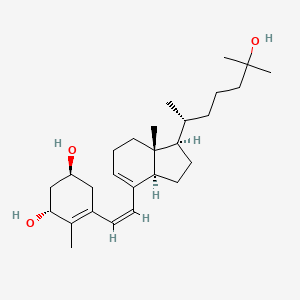

![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)

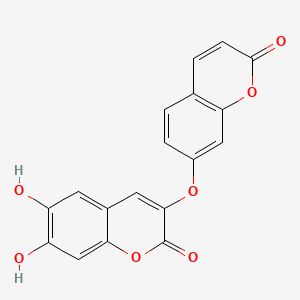

![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)